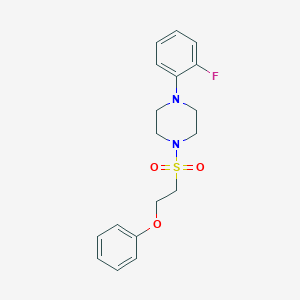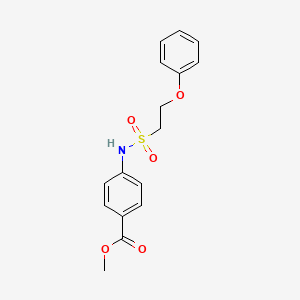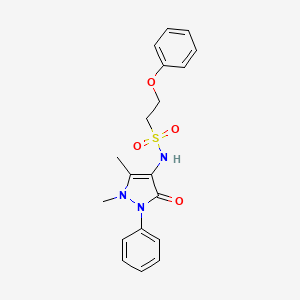
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine, also known as FPEPS, is an important synthetic compound with a wide range of applications in the scientific research field. FPEPS is a piperazine derivative that has been used in a variety of research studies, including drug development, biochemical and physiological studies, and laboratory experiments.
Wirkmechanismus
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine acts as an agonist for the serotonin 5-HT1A receptor, which is involved in the regulation of various physiological processes, including appetite, sleep, and mood. This compound also acts as an antagonist for the dopamine D2 receptor, which is involved in the regulation of various physiological processes, including reward, motivation, and cognition.
Biochemical and Physiological Effects
The effects of this compound on the biochemical and physiological processes of cells and organisms have been studied in a variety of research studies. This compound has been found to have a variety of effects on cellular processes, including the regulation of gene expression, cell proliferation, and cell differentiation. This compound has also been found to have a variety of effects on physiological processes, including the regulation of appetite, sleep, and mood.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine has a number of advantages for laboratory experiments. It is a relatively stable compound that can be synthesized with relative ease and is relatively inexpensive to purchase. Additionally, this compound has a wide range of applications in laboratory experiments, including drug development, biochemical and physiological studies, and cell culture experiments.
However, this compound also has a number of limitations for laboratory experiments. It is not suitable for use in experiments involving animals, as it is toxic to them. Additionally, this compound is not suitable for use in experiments involving humans, as it has not been approved for use in humans.
Zukünftige Richtungen
The potential future directions for 1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine research are numerous. This compound could be used in further research studies to investigate its effects on various cellular and physiological processes. Additionally, this compound could be used in further research studies to investigate its potential therapeutic applications, such as its potential use as a drug for the treatment of various diseases and disorders. Additionally, this compound could be used to develop novel drugs and to study the effects of various compounds on cellular systems. Finally, this compound could be used in further research studies to investigate its potential applications in other fields, such as agriculture and food science.
Synthesemethoden
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine is synthesized from 3-fluorophenyl-2-chloroethanesulfonate, which is then reacted with 4-chloro-2-bromo-N-methylpiperazine. This reaction is conducted in aqueous solution, using a strong base such as sodium hydroxide. The reaction yields this compound as the final product.
Wissenschaftliche Forschungsanwendungen
1-(2-fluorophenyl)-4-(2-phenoxyethanesulfonyl)piperazine has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. In drug development, this compound has been used as an intermediate in the synthesis of novel drugs. In biochemical and physiological studies, this compound has been used to study the effects of various compounds on cellular systems, such as the nervous system and the cardiovascular system. In laboratory experiments, this compound has been used to study the effects of various compounds on cell cultures and other organisms.
Eigenschaften
IUPAC Name |
1-(2-fluorophenyl)-4-(2-phenoxyethylsulfonyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-17-8-4-5-9-18(17)20-10-12-21(13-11-20)25(22,23)15-14-24-16-6-2-1-3-7-16/h1-9H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBSEZSUOPAUHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B6495576.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B6495594.png)
![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B6495595.png)
![2-({4-amino-5-[4-(propan-2-yl)benzenesulfonyl]pyrimidin-2-yl}sulfanyl)-N-(2-chlorophenyl)acetamide](/img/structure/B6495605.png)
![2-{[4-amino-5-(3,4-dimethylbenzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B6495614.png)
![6-methyl-2-[2-(4-methylbenzenesulfonyl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495621.png)
![6-methyl-2-[3-(4-methylbenzenesulfonyl)propanamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B6495625.png)
![1-(3-{4-[6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl}-3-oxopropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6495633.png)




![2-[4-(azepane-1-sulfonyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B6495678.png)